molecular formula C14H14N2O3 B2473537 4-(4-Acetylbenzoyl)morpholine-3-carbonitrile CAS No. 1436238-99-1

4-(4-Acetylbenzoyl)morpholine-3-carbonitrile

Cat. No.: B2473537
CAS No.: 1436238-99-1
M. Wt: 258.277
InChI Key: KQCNSJDWHMTQTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Acetylbenzoyl)morpholine-3-carbonitrile is a synthetically produced morpholine derivative designed for research and development applications. This compound features a morpholine ring system, which is recognized as a privileged pharmacophore in medicinal chemistry due to its versatile molecular interactions and ability to influence the pharmacokinetic properties of lead compounds . The structural motif of the morpholine ring is commonly investigated for its potential to engage with various biological targets, including kinases, and is found in compounds studied for a range of pharmacological activities such as anticancer, anti-inflammatory, and antiviral effects . The specific molecular architecture of this compound, incorporating both acetylbenzoyl and carbonitrile functional groups on the morpholine core, makes it a valuable intermediate for pharmaceutical research, particularly in the synthesis and exploration of novel heterocyclic compounds . Its primary research utility lies in its role as a building block for the development of more complex molecules, including potential protein kinase inhibitors and other biologically relevant heterocyclic scaffolds . Researchers utilize this compound in exploratory chemistry to create structurally diverse libraries for high-throughput screening and to establish structure-activity relationships (SAR). The compound is provided strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use, and it does not meet the standards required for pharmaceutical or clinical applications. All necessary safety data sheets (SDS) and handling protocols should be consulted prior to use.

Properties

IUPAC Name

4-(4-acetylbenzoyl)morpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-10(17)11-2-4-12(5-3-11)14(18)16-6-7-19-9-13(16)8-15/h2-5,13H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCNSJDWHMTQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N2CCOCC2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-Acetylbenzoyl)morpholine-3-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C13H12N2O2\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}_2

Key Properties:

  • Molecular Weight: 228.25 g/mol
  • Solubility: Soluble in organic solvents like DMSO and ethanol.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators.

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis
A54915.0Inhibition of cell cycle progression

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells by activating caspases and increasing reactive oxygen species (ROS) levels.
  • Cell Cycle Arrest: It causes cell cycle arrest at the G2/M phase, leading to inhibited proliferation.
  • Antimicrobial Mechanism: The exact mechanism is under investigation but may involve disruption of bacterial cell wall synthesis or function.

Case Study 1: Antitumor Efficacy in Animal Models

A study conducted on mice bearing xenograft tumors showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment group exhibited a tumor growth inhibition rate of approximately 60% over four weeks.

Case Study 2: Antimicrobial Effects in Clinical Isolates

In a clinical setting, isolates from patients with bacterial infections were treated with varying concentrations of the compound. Results indicated a notable reduction in bacterial load, particularly in cases resistant to standard antibiotics, thus highlighting its potential as an adjunctive therapy.

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